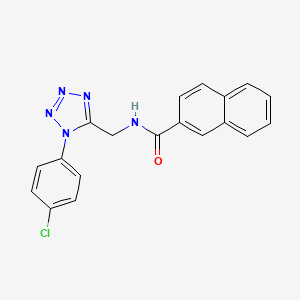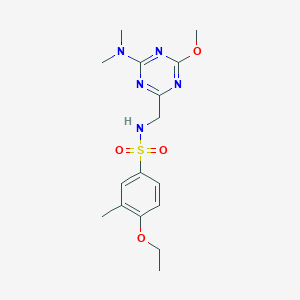
1-Butyl-2,4-dinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-2,4-dinitrobenzene is an organic compound characterized by a benzene ring substituted with a butyl group at the first position and two nitro groups at the second and fourth positions. This compound is part of the dinitrobenzene family, which is known for its applications in various chemical processes and industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butyl-2,4-dinitrobenzene can be synthesized through a multi-step process involving nitration and alkylation reactions. The general synthetic route includes:
Nitration: The introduction of nitro groups into the benzene ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. This step results in the formation of 2,4-dinitrobenzene.
Alkylation: The butyl group is introduced via a Friedel-Crafts alkylation reaction. This involves reacting 2,4-dinitrobenzene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-Butyl-2,4-dinitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as iron and hydrochloric acid.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups are replaced by nucleophiles such as alkoxides or amines. This reaction typically requires strong nucleophiles and elevated temperatures.
Oxidation: Although less common, the butyl group can be oxidized to a carboxylic acid under strong oxidative conditions using reagents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, iron, hydrochloric acid.
Substitution: Alkoxides, amines, elevated temperatures.
Oxidation: Potassium permanganate, strong acidic or basic conditions.
Major Products Formed:
Reduction: 1-Butyl-2,4-diaminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: 1-Butyl-2,4-dinitrobenzoic acid.
Applications De Recherche Scientifique
1-Butyl-2,4-dinitrobenzene has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic chemistry reactions.
Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro and butyl substituents.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals with specific functional groups.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-butyl-2,4-dinitrobenzene primarily involves its nitro groups, which are highly reactive and can participate in various chemical reactions. The nitro groups can undergo reduction to form amino groups, which can then interact with biological molecules or other chemical entities. The butyl group provides hydrophobic character, influencing the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
1-Butyl-2,4-dinitrobenzene can be compared with other dinitrobenzene derivatives, such as:
1,2-Dinitrobenzene: Differing in the position of the nitro groups, leading to different reactivity and applications.
1,3-Dinitrobenzene: Commonly used in the manufacture of explosives, with distinct chemical properties due to the meta-position of the nitro groups.
1,4-Dinitrobenzene: Known for its higher melting point and different industrial applications.
Uniqueness: this compound is unique due to the presence of the butyl group, which imparts specific physical and chemical properties, making it suitable for specialized applications in organic synthesis and industrial processes.
Propriétés
IUPAC Name |
1-butyl-2,4-dinitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-2-3-4-8-5-6-9(11(13)14)7-10(8)12(15)16/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLMFBOSLNCGQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4-dichloro-5-methyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2943630.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2943631.png)
![3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-propan-1-OL dihydrochloride](/img/structure/B2943632.png)

![2-[2-(Diethylamino)ethoxy]benzonitrile](/img/structure/B2943636.png)
![6-(3-bromophenyl)-2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2943642.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2943644.png)
![8-(4-Chlorophenyl)-5-(2-methoxyethyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2943646.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2943648.png)

![1-[2-({5-[(3-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B2943650.png)

![4-{5-[3-(Piperidin-1-ylcarbonyl)phenyl]pyridin-2-yl}morpholine](/img/new.no-structure.jpg)
